molecular formula C13H8N4 B14578599 2-Amino-4-phenylbuta-1,3-diene-1,1,3-tricarbonitrile CAS No. 61262-02-0

2-Amino-4-phenylbuta-1,3-diene-1,1,3-tricarbonitrile

Cat. No.: B14578599
CAS No.: 61262-02-0
M. Wt: 220.23 g/mol
InChI Key: GMJSZJBCHRADSZ-UHFFFAOYSA-N
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Description

2-Amino-4-phenylbuta-1,3-diene-1,1,3-tricarbonitrile is a chemical compound known for its unique structure and reactivity. It is a derivative of malononitrile dimer, which is widely used in organic synthesis due to its multifunctional nature . The compound contains an amino group, a phenyl group, and three cyano groups, making it a versatile building block in various chemical reactions.

Preparation Methods

The synthesis of 2-Amino-4-phenylbuta-1,3-diene-1,1,3-tricarbonitrile typically involves the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve large-scale dimerization processes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Amino-4-phenylbuta-1,3-diene-1,1,3-tricarbonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include electrophilic compounds, acids, and bases. The major products formed from these reactions are often heterocyclic compounds, which are valuable in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 2-Amino-4-phenylbuta-1,3-diene-1,1,3-tricarbonitrile involves its reactivity with various electrophilic compounds. The presence of three cyano groups, an amino group, and an unsaturated alkene part makes it a highly reactive compound. It can undergo condensation reactions with electrophilic compounds to form a wide range of products .

Comparison with Similar Compounds

2-Amino-4-phenylbuta-1,3-diene-1,1,3-tricarbonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

61262-02-0

Molecular Formula

C13H8N4

Molecular Weight

220.23 g/mol

IUPAC Name

2-amino-4-phenylbuta-1,3-diene-1,1,3-tricarbonitrile

InChI

InChI=1S/C13H8N4/c14-7-11(13(17)12(8-15)9-16)6-10-4-2-1-3-5-10/h1-6H,17H2

InChI Key

GMJSZJBCHRADSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=C(C#N)C#N)N

Origin of Product

United States

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